molecular formula C11H15NO B13297880 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol

1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B13297880
M. Wt: 177.24 g/mol
InChI Key: AXQHSQFIBBLDJZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of amines and alcohols This compound is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 5,6,7,8-tetrahydronaphthalene.

    Functional Group Introduction:

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as Raney nickel to reduce naphthalene derivatives.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems.

    Pathways Involved: It may modulate signaling pathways, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclohexaneacetic acid: Shares the aminomethyl group but differs in the cyclic structure.

    5,6,7,8-Tetrahydro-2-naphthol: Lacks the aminomethyl group but has a similar naphthalenol core.

Uniqueness: 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the combination of the aminomethyl and hydroxyl groups on a tetrahydronaphthalene backbone, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C11H15NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h5-6,13H,1-4,7,12H2

InChI Key

AXQHSQFIBBLDJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2CN)O

Origin of Product

United States

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